molecular formula C9H10ClN3 B3226690 4-Chloro-6-cyclopropyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine CAS No. 1256955-38-0

4-Chloro-6-cyclopropyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine

Cat. No.: B3226690
CAS No.: 1256955-38-0
M. Wt: 195.65 g/mol
InChI Key: QLNXAMTXQWZUKJ-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a versatile chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a fused pyrrolopyrimidine scaffold, a structure recognized for its significant potential in the development of small molecule kinase inhibitors . The reactive 4-chloro group serves as a key handle for further synthetic elaboration, allowing researchers to introduce diverse substituents via nucleophilic aromatic substitution reactions and explore structure-activity relationships (SAR) . The core pyrrolo[3,4-d]pyrimidine structure is a privileged scaffold in anticancer agent discovery. Research on closely related analogs has demonstrated potent inhibitory activity against pivotal kinase targets such as ATR (Ataxia telangiectasia and Rad3-related kinase), a key regulator of the DNA damage response . Inhibiting ATR is a promising strategy for targeting replication stress in cancer cells. Furthermore, the pyrrolopyrimidine core can function as an adenosine mimetic, capable of forming critical hydrogen bonds with the hinge region of kinase domains, making it a valuable "warhead" in the design of Type I and Type II kinase inhibitors . The specific 6-cyclopropyl substituent in this molecule is a common moiety in medicinal chemistry, often utilized to fine-tune physicochemical properties, metabolic stability, and binding affinity. This compound is supplied for research applications exclusively. It is intended for use by qualified scientists in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-chloro-6-cyclopropyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c10-9-7-3-13(6-1-2-6)4-8(7)11-5-12-9/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNXAMTXQWZUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C2)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901177401
Record name 4-Chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256955-38-0
Record name 4-Chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256955-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high purity and yield. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including anti-inflammatory and anticancer properties. It can be used as a lead compound for the development of new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential use in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new medications.

Industry: The compound may find applications in the pharmaceutical and agrochemical industries, where it can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

Mechanism of Action

The mechanism by which 4-Chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolo-Pyrimidine Family

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Core Structure Key Properties/Applications Reference
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (QA-2198) Cl at position 4; no cyclopropyl Pyrrolo[2,3-d]pyrimidine Melting point: 215–220°C; used as a kinase inhibitor intermediate
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (QC-9379) Cl at position 2; hydrochloride salt Pyrrolo[3,4-d]pyrimidine Purity: 95%; employed in nucleotide analog synthesis
6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Cl at positions 2 and 4; benzyl at position 6 Pyrrolo[3,4-d]pyrimidine 90% purity; used in combinatorial chemistry
Pyrazolo[3,4-d]pyrimidines (e.g., 4-(phenylamino)pyrazolo[3,4-d]pyrimidine) Amino-phenyl substituents Pyrazolo[3,4-d]pyrimidine Broad biological activity (e.g., kinase inhibition); distinct electronic profile due to pyrazole fusion
Key Observations:

Chlorine at position 4 is conserved in QA-2198 and the target compound, suggesting a role in electrophilic reactivity or hydrogen bonding .

Biological Relevance : Pyrazolo[3,4-d]pyrimidines () exhibit kinase inhibitory activity, while pyrrolo-pyrimidines are often explored as nucleotide analogs or kinase intermediates. The cyclopropyl group may confer unique selectivity .

Biological Activity

4-Chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. Its unique structure, characterized by a pyrrolo[3,4-d]pyrimidine core with a chlorine atom and a cyclopropyl group, suggests various interactions with biological targets that could lead to therapeutic applications.

  • Molecular Formula : C₉H₁₀ClN₃
  • Molar Mass : Approximately 195.65 g/mol
  • CAS Number : 1256955-38-0

Research indicates that compounds similar to this compound exhibit promising biological activities through several mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has shown potential as an inhibitor of CDK2/cyclin A2 complexes, which are critical for cell cycle regulation and cancer therapy. This inhibition can lead to the induction of apoptosis in cancer cells.
  • Modulation of Signaling Pathways : Similar compounds have been reported to modulate various signaling pathways involved in cancer progression, enhancing their potential as anticancer agents .

Anticancer Activity

Several studies have explored the anticancer potential of pyrrolo[3,4-d]pyrimidine derivatives. The following table summarizes some key findings related to the biological activity of this compound and its analogs:

Compound NameActivityCell Lines TestedIC50 (μM)
This compoundAntitumorVarious cancer cell linesNot specified
6-Methyl-5H-pyrrolo[3,4-d]pyrimidineApoptosis inductionBreast cancer cells15
2-Methyl-6-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidineCDK inhibitionOvarian cancer cells12

The compound's ability to induce apoptosis and inhibit CDK activity makes it a candidate for further development in cancer therapeutics.

Other Biological Activities

Beyond its anticancer properties, derivatives of pyrrolo[3,4-d]pyrimidines have also been studied for their activities against various diseases:

  • Antiviral Activity : Some derivatives have displayed antiviral properties effective against specific viral strains.
  • Antimicrobial Effects : Studies have indicated that certain analogs possess antimicrobial activity against pathogenic bacteria and fungi.

Case Studies

  • Study on CDK Inhibition : A recent study demonstrated that derivatives of pyrrolo[3,4-d]pyrimidines could inhibit CDK2 with IC50 values in the low micromolar range (6–22 μM), showcasing their potential as targeted therapies in oncology .
  • Apoptosis Induction in Cancer Cells : Research highlighted that compounds structurally similar to this compound induced apoptosis in breast and ovarian cancer cell lines with varying IC50 values, indicating differing potencies depending on structural modifications .

Q & A

Q. Table 1: Structural Analogs and Biological Activity

Compound NameSubstituentsKey FeaturesActivity Notes
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidineMethyl at C6Increased lipophilicityModerate kinase inhibition
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylateEthyl ester at C6Enhanced solubilityImproved in vitro potency
4-Chloro-5-azaindole-2-carboxylateAzaindole coreAltered π-π stackingReduced off-target effects

Advanced: What computational strategies are used to study target interactions?

Methodological Answer:

  • Molecular Docking : PyMOL/AutoDock Vina to model binding poses in kinase ATP pockets (PDB: 1ATP). Focus on cyclopropyl steric effects .
  • MD Simulations : GROMACS/AMBER for stability analysis (20 ns trajectories) to assess conformational flexibility .
  • QSAR Modeling : Generate predictive models using substituent descriptors (e.g., Hammett σ values) to prioritize derivatives .

Basic: What structural features influence its chemical reactivity?

Methodological Answer:

  • Chloro Group : Electrophilic substitution at C4 enables cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Cyclopropyl Ring : High ring strain enhances susceptibility to ring-opening reactions under acidic conditions .
  • Dihydro-Pyrrolo Moiety : Partial saturation increases solubility but may reduce aromatic stacking interactions .

Advanced: How to design derivatives with improved pharmacokinetic (PK) properties?

Methodological Answer:

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl, carboxylate) to reduce LogP from ~3.5 to <2.5 for better aqueous solubility .
  • Metabolic Stability : Replace labile substituents (e.g., ester → amide) to resist CYP450 oxidation .
  • Pro-drug Strategies : Mask charged groups (e.g., phosphate esters) for enhanced membrane permeability .

Basic: What storage conditions are recommended to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Atmosphere : Use argon/vacuum-sealed containers to minimize oxidation of the dihydro-pyrrolo ring .
  • Solubility Considerations : Lyophilize as a hydrochloride salt for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-cyclopropyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine
Reactant of Route 2
4-Chloro-6-cyclopropyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine

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